molecular formula C6H5Br2NO B1389993 2,5-Dibromo-3-methoxypyridine CAS No. 1142191-57-8

2,5-Dibromo-3-methoxypyridine

Cat. No.: B1389993
CAS No.: 1142191-57-8
M. Wt: 266.92 g/mol
InChI Key: BUTXHBVASSLBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is characterized by the presence of two bromine atoms and a methoxy group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-methoxypyridine can be synthesized through several methods. One common approach involves the bromination of 3-methoxypyridine using bromine in the presence of a catalyst . The reaction typically occurs in a polar solvent such as acetic acid at elevated temperatures. Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient processes. One such method includes the bromination of 2-aminopyridine followed by a Sandmeyer reaction to introduce the bromine atoms at the desired positions . This method is advantageous due to its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dibromo-3-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-methoxypyridine depends on its specific application. In chemical reactions, it acts as a halogenated reagent that can undergo substitution or coupling reactions. The bromine atoms serve as leaving groups, facilitating the formation of new bonds. In biological systems, its interactions with molecular targets and pathways are under investigation, with a focus on its potential effects on enzymes and receptors .

Comparison with Similar Compounds

2,5-Dibromo-3-methoxypyridine can be compared with other halogenated pyridines:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

2,5-dibromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXHBVASSLBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673896
Record name 2,5-Dibromo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-57-8
Record name 2,5-Dibromo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-3-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-3-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.